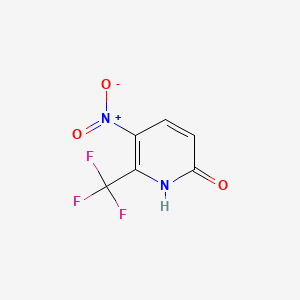

5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

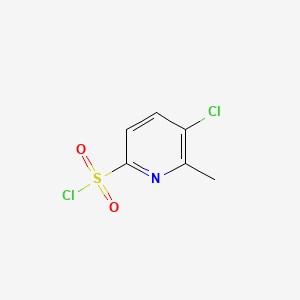

5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C6H3F3N2O3 . It is a derivative of pyridin-2(1H)-one, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a nitro group at the 5-position and a trifluoromethyl group at the 6-position . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.095. It has a density of 1.6±0.1 g/cm3. The boiling point is 345.5±42.0 °C at 760 mmHg, and the melting point is 158ºC .Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, structurally related to 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, are extensively studied for their anticorrosive properties. These compounds exhibit effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents, such as nitro groups, enhances their adsorption capabilities and anticorrosive performance (Verma, Quraishi, & Ebenso, 2020).

Photochromism

Compounds like ortho-nitrobenzylpyridines, which share functional groups with this compound, have been investigated for their photochromic activities. This property is attributed to their capability for intramolecular proton transfer, which is facilitated by nitro groups. Such materials have potential applications in photon-based electronics due to their solid-state photochromic activity and minimal structural changes during photoreactions (Naumov, 2006).

Energetic Compounds

The research on 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its derivatives, which are structurally akin to this compound, highlights their application as high-energetic materials. Such compounds exhibit reduced sensitivity and better thermal stability, making them suitable for replacing current energetic ingredients in various applications (Singh & Felix, 2003).

Hybrid Catalysts

The pyranopyrimidine core, related to the chemical structure of interest, serves as a key precursor for the synthesis of medicinal and pharmaceutical compounds. The application of hybrid catalysts, including organocatalysts and metal catalysts, in synthesizing these structures showcases the versatility and bioavailability of such compounds (Parmar, Vala, & Patel, 2023).

Environmental Emissions

Research on nitrous oxide (N2O) emissions from aquaculture, influenced by microbial nitrification and denitrification processes, provides insights into the environmental impact of nitrogen-containing compounds. Such studies are crucial for understanding the greenhouse gas emissions associated with aquaculture and developing strategies to minimize their impact (Hu, Lee, Chandran, Kim, & Khanal, 2012).

Safety and Hazards

5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention.

Properties

IUPAC Name |

5-nitro-6-(trifluoromethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)5-3(11(13)14)1-2-4(12)10-5/h1-2H,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJCQEGCBKLJAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657799 |

Source

|

| Record name | 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117519-19-4 |

Source

|

| Record name | 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569876.png)

![6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569877.png)

![6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569879.png)